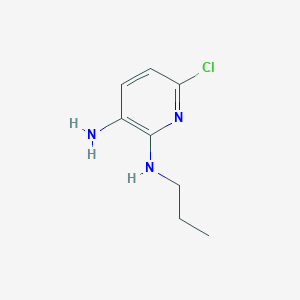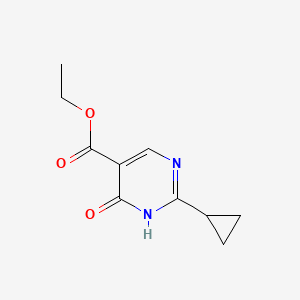
6-chloro-N2-propylpyridine-2,3-diamine
Overview
Description
6-Chloro-N2-propylpyridine-2,3-diamine is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . It belongs to the class of pyridine derivatives and contains a chlorine atom at position 6 on the pyridine ring.
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the oxidation of 6-chloro-2,4-diaminopyrimidine to yield this compound. Hydrogen peroxide in trifluoroacetic acid is used for this oxidation reaction .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyridine ring with a chlorine atom at position 6 and a propyl group attached to the nitrogen atom at position 2. The compound’s SMILES notation is CCCNC1=C(C=CC(=N1)Cl)N .
Scientific Research Applications
1. Ligand Synthesis and Characterization
6-Chloro-N2-propylpyridine-2,3-diamine has been utilized in the synthesis and characterization of ligands. For instance, a study described the synthesis of a series of potentially hexadentate ligands derived from 2,2′-bipyridine. These ligands have been synthesized via reactions involving aliphatic diamines and further characterized through various methods, highlighting their potential in coordination chemistry (Baird et al., 2007).
2. Supramolecular Chemistry
The compound has also found applications in supramolecular chemistry. One study reported the microwave-assisted synthesis of pyrazolyl bistriazines using 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines, leading to the creation of compounds with potential applications in supramolecular chemistry. This includes the use in hydrogen bonds and complexation with metals, as well as the efficient preparation of extended supramolecular polymers with intriguing fluorescence properties (Moral et al., 2010).
Properties
IUPAC Name |
6-chloro-2-N-propylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-5-11-8-6(10)3-4-7(9)12-8/h3-4H,2,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKERNVHVVPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B3077183.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)

![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)




![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)
